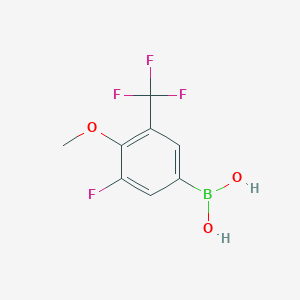

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPHNKXASONXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic Acid

This guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering not only a detailed synthetic protocol but also insights into the strategic considerations and underlying chemical principles.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

This compound (CAS No. 1451391-99-3) is a highly functionalized arylboronic acid.[1][2] Its utility in drug discovery stems from the unique properties imparted by its substituents. The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The methoxy group provides an additional point for interaction and can influence the electronic properties of the molecule.

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This makes this compound a key intermediate for the construction of complex molecular architectures in the development of novel therapeutics.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of arylboronic acids typically involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate. This is followed by acidic hydrolysis to yield the desired boronic acid.[5] The primary challenge in the synthesis of this compound lies in the regioselective formation of the carbon-boron bond on a highly substituted and electronically complex aromatic ring.

A logical retrosynthetic disconnection points to a halogenated precursor, specifically a bromo-substituted trifluoromethylated fluoroanisole. This precursor can then undergo a halogen-metal exchange to generate the reactive organometallic intermediate, which is subsequently trapped with a borate ester.

Recommended Synthetic Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for structurally similar compounds.[6][7][8]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |

| 1-Bromo-3-fluoro-4-methoxy-5-(trifluoromethyl)benzene | Not readily available | 273.02 | 10.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 1.1 |

| Triisopropyl borate | 5419-55-6 | 188.08 | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Hexanes | 110-54-3 | 86.18 | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Experimental Procedure

Step 1: Formation of the Aryllithium Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-Bromo-3-fluoro-4-methoxy-5-(trifluoromethyl)benzene (10.0 mmol, 2.73 g).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically indicated by a color change.

Step 2: Borylation

-

To the cold (-78 °C) solution of the aryllithium reagent, add triisopropyl borate (2.7 mL, 12.0 mmol) dropwise via a syringe over 15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is between 1 and 2.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by silica gel column chromatography.

Mechanistic Considerations and Causality

The choice of a lithiation-borylation sequence over a Grignard-based approach is often preferred for highly functionalized or sterically hindered aryl halides. Organolithium reagents are generally more reactive than their Grignard counterparts, facilitating the halogen-metal exchange at low temperatures, which can help to minimize side reactions.

The low reaction temperature (-78 °C) is critical for several reasons:

-

Stability of the Aryllithium: The highly reactive aryllithium intermediate is stabilized at low temperatures, preventing decomposition or unwanted side reactions.

-

Regioselectivity: Directed ortho-metalation can be a competing pathway with some substrates. Performing the reaction at low temperatures favors the kinetically controlled halogen-metal exchange.

-

Control of Exothermicity: The reaction of n-butyllithium with the aryl bromide is exothermic. Slow addition at low temperatures ensures the reaction remains under control.

Triisopropyl borate is used as the boron source. The bulky isopropyl groups can help to prevent the formation of over-borylated byproducts. The subsequent acidic work-up is necessary to hydrolyze the initially formed borate ester to the final boronic acid.

Characterization and Validation

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR will provide definitive structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The lithiation-borylation of the corresponding aryl bromide is a robust and reliable method for its preparation. This valuable building block provides a gateway to a wide range of complex molecules with potential applications in drug discovery and materials science. The protocol and insights provided in this guide are intended to empower researchers to successfully synthesize this and other structurally related phenylboronic acids.

References

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxy-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

MDPI. (2023). An improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Lithiation-borylation methodology and its application in synthesis. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). Clean generation of a fluoroaryl grignard reagent.

- Google Patents. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Google Patents. (n.d.). A kind of synthetic process improvement of 3,4,5-trifluorophenol.

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. boronpharm.com [boronpharm.com]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 6. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

- 7. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid CAS number

An In-Depth Technical Guide to 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1451391-99-3), a highly functionalized arylboronic acid critical to modern synthetic chemistry and drug discovery. The unique substitution pattern on the phenyl ring—featuring a fluorine atom, a methoxy group, and a trifluoromethyl group—imparts specific electronic and steric properties that make it an invaluable building block. This document details its physicochemical properties, outlines a common synthetic pathway, explores its primary applications in palladium-catalyzed cross-coupling reactions, and provides essential safety and handling protocols. The content is intended for researchers, medicinal chemists, and process development scientists who utilize advanced organic intermediates.

Introduction: A Multifunctional Building Block

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon and carbon-heteroatom bond formation, most notably the Suzuki-Miyaura coupling reaction. This compound belongs to a specialized class of these reagents, where the peripheral functional groups are strategically placed to modulate the properties of target molecules.

The trifluoromethyl (-CF3) group is particularly significant in medicinal chemistry. It is a potent electron-withdrawing group that can increase the metabolic stability and lipophilicity of a drug candidate, often leading to improved bioavailability and membrane permeability.[1] The fluorine and methoxy groups further alter the electronic nature and conformation of the phenyl ring, providing chemists with fine control over parameters like pKa, binding affinity, and pharmacokinetic profiles in the final active pharmaceutical ingredient (API).[2][3] This reagent is therefore not merely a structural component but a tool for property modulation in rational drug design.

Physicochemical & Safety Profile

The precise identity and properties of the compound are foundational to its effective use. The data below has been consolidated from chemical supplier technical data sheets.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 1451391-99-3 | [4] |

| Molecular Formula | C8H7BF4O3 | [4] |

| Molecular Weight | 237.94 g/mol | (Calculated) |

| MDL Number | MFCD16295242 | [4] |

| IUPAC Name | (3-Fluoro-4-methoxy-5-(trifluoromethyl)phenyl)boronic acid | [5] |

Physical & Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder/solid | General knowledge for arylboronic acids |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | 2-8°C, Keep in a dry, cool, and well-ventilated place | [4][6] |

| Shipping Temperature | Room Temperature | [4] |

Safety & Handling

This compound is classified as an irritant. Standard laboratory precautions should be strictly followed.

| Hazard Category | GHS Classification | Precautionary Statements | Source |

| Pictogram | GHS07 (Exclamation Mark) | [4] | |

| Signal Word | Warning | [4] | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] | |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. | [6][7] | |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. | [6][7] | |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [6] |

Synthesis Pathway: From Aryl Halide to Boronic Acid

The synthesis of arylboronic acids commonly proceeds via the lithiation of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This established methodology is highly adaptable for complex, functionalized substrates like the precursor to our target compound.

General Experimental Protocol

-

Reaction Setup: A flame-dried, multi-neck round-bottom flask is assembled under an inert atmosphere (Nitrogen or Argon).

-

Starting Material: The corresponding aryl bromide, 1-Bromo-3-fluoro-4-methoxy-5-(trifluoromethyl)benzene, is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the low temperature to prevent side reactions. The reaction is stirred for approximately 1-2 hours.

-

Borylation: Triisopropyl borate is added slowly to the newly formed aryllithium species. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis & Work-up: The reaction is quenched by the addition of aqueous acid (e.g., 1N HCl) and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified, typically by recrystallization or silica gel chromatography, to yield the final this compound.

Synthesis Workflow Diagram

Caption: General synthesis route for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a new carbon-carbon bond between the boronic acid's ipso-carbon and an sp2-hybridized carbon of an aryl, vinyl, or pseudo-halide.

Mechanistic Rationale and Advantages

In the catalytic cycle, the boronic acid enters after the initial oxidative addition of the palladium(0) catalyst to the organic halide. The boronic acid is activated by a base (e.g., K2CO3, Cs2CO3) to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II)-halide complex. The final step, reductive elimination, expels the new biaryl product and regenerates the Pd(0) catalyst.

The specific substitution on this compound makes it a highly valuable partner for several reasons:

-

Electronic Tuning: The electron-withdrawing nature of the -F and -CF3 groups can influence the reactivity and properties of the resulting biaryl product.

-

Metabolic Blocking: The trifluoromethyl group can block sites of metabolic oxidation, a key strategy in drug design to increase a compound's half-life.[1]

-

Conformational Control: The steric bulk and electronic effects of the substituents can influence the dihedral angle of the resulting biaryl system, which is critical for receptor binding.

Suzuki-Miyaura Coupling Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a sophisticated and highly enabling chemical intermediate. Its value extends beyond its role as a simple scaffold; the specific combination of fluoro, methoxy, and trifluoromethyl groups provides medicinal chemists with a powerful tool to fine-tune the steric, electronic, and pharmacokinetic properties of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the research and development landscape.

References

-

AOBChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

LookChem. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). (3-Fluoro-5-methoxy-4-methylphenyl)boronic acid. Retrieved January 20, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) data for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. Drawing upon fundamental NMR principles and spectral data from analogous structures, this document serves as a practical reference for the characterization and purity assessment of this complex molecule.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized building block. The presence of a fluorine atom, a methoxy group, and a trifluoromethyl group on the phenyl ring creates a unique electronic environment that significantly influences its reactivity and potential applications, particularly in the synthesis of novel pharmaceutical candidates.[1][2] The boronic acid moiety further enhances its utility as a versatile coupling partner in Suzuki-Miyaura reactions.

Accurate structural elucidation and purity confirmation are paramount in drug discovery and development. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide will delve into the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR characteristics of the title compound.

Foundational Principles: NMR Spectroscopy of Organofluorine and Boronic Acid Compounds

A thorough understanding of the NMR properties of the constituent functional groups is essential for accurate spectral interpretation.

-

¹⁹F NMR Spectroscopy : The ¹⁹F nucleus is highly amenable to NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in excellent sensitivity.[1][3] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap.[3][4] Trifluoromethyl (CF₃) groups typically appear in a specific region of the ¹⁹F spectrum.[3]

-

¹¹B NMR Spectroscopy : The ¹¹B nucleus has a nuclear spin of 3/2, which can lead to broader signals compared to spin-1/2 nuclei. However, for tricoordinate boronic acids, the signals are generally sharp enough for routine characterization.[5] The chemical shift of the ¹¹B nucleus is indicative of the coordination state of the boron atom.[6]

-

Challenges with Arylboronic Acids : A common issue in the NMR analysis of arylboronic acids is their propensity to form cyclic trimers (boroxines) through dehydration.[7] This equilibrium between the monomeric and trimeric forms can lead to complex or uninterpretable spectra.[7]

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable and reproducible NMR data for this compound, the following experimental workflow is recommended.

Sources

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. reddit.com [reddit.com]

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure Determination of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group can enhance lipophilicity and metabolic stability, properties that are highly advantageous in the design of novel pharmaceuticals.[1][2] Furthermore, the boronic acid moiety is a versatile functional group, most notably for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The electronic and steric effects of the fluorine and methoxy substituents further modulate the reactivity and potential biological activity of this molecule.

While the synthetic utility of this compound is appreciated, a detailed understanding of its solid-state structure is crucial for predicting its physical properties, such as solubility and stability, and for understanding its intermolecular interactions which can influence its behavior in biological systems. As of the writing of this guide, a publically available crystal structure for this compound has not been reported. Therefore, this document serves as a comprehensive technical guide, providing a robust experimental framework for researchers to determine its single-crystal X-ray structure. The methodologies outlined herein are based on established principles and best practices in small molecule crystallography and are supported by authoritative literature on related compounds.

Part 1: Synthesis and Purification of this compound

A prerequisite for obtaining high-quality single crystals is the synthesis and rigorous purification of the target compound. The following is a plausible synthetic route and purification protocol.

Synthesis Protocol

A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate followed by acidic hydrolysis.[3][4]

Step 1: Lithiation of 1-bromo-3-fluoro-4-methoxy-5-(trifluoromethyl)benzene In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-fluoro-4-methoxy-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

Step 2: Borylation Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours. To this solution, add triisopropyl borate, either neat or as a solution in THF, while maintaining the low temperature.

Step 3: Hydrolysis After stirring for several hours, allow the reaction to warm to room temperature. The reaction is then quenched by the addition of an aqueous acid, such as 1N hydrochloric acid, and stirred vigorously until two clear phases are observed.

Step 4: Extraction and Isolation The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

Purification of the Boronic Acid

Crude boronic acids often contain residual starting materials or side products. Recrystallization is a powerful technique for purification.

Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical. For boronic acids, common solvents include water, ethanol, benzene, or mixtures of solvents.[5][6] The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature.

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude boronic acid until it is fully dissolved.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Forcing crystallization by rapid cooling can lead to smaller, less pure crystals.

-

Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are then dried under vacuum.

An alternative purification method involves the formation of a salt, which can then be isolated and converted back to the pure boronic acid.[7]

Part 2: Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, is ideal.

Experimental Protocol for Crystal Growth by Slow Evaporation

Slow evaporation of a saturated solution is a widely used and effective method for growing high-quality single crystals of phenylboronic acids.

-

Prepare a Saturated Solution: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane) to create a saturated or near-saturated solution. Gentle heating may be required to fully dissolve the compound.

-

Allow for Slow Evaporation: Cover the container (e.g., a small vial) with a perforated film (e.g., Parafilm with a few pinholes) or simply leave it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the solute, leading to the formation of crystals.

-

Monitor Crystal Growth: Periodically inspect the container under a microscope for the formation of suitable crystals. This process can take anywhere from a few days to several weeks.

-

Isolate the Crystal: Once a suitable crystal has formed, carefully remove it from the solution using a cryoloop or a fine needle.

Part 3: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Workflow

The following outlines the key steps in SC-XRD analysis.

Data Collection

| Step | Description | Causality and Field-Proven Insights |

| Crystal Mounting | The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil. | The crystal must be securely mounted and centered in the X-ray beam for accurate data collection. |

| Cooling | The mounted crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. | Cooling minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and more precise structural data. |

| Data Acquisition | A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used. A series of diffraction images are collected as the crystal is rotated through a range of angles. | The rotation of the crystal allows for the measurement of the intensities and positions of a large number of reflections, which are necessary to solve the structure. |

Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. Direct methods are commonly used for this purpose.[8]

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure to improve the agreement between the observed and calculated diffraction data.[8] The positions of hydrogen atoms are often located from a difference Fourier map.[8]

Part 4: Anticipated Structural Features

Based on the known crystal structures of other phenylboronic acids, we can anticipate several key structural features for this compound.

Molecular Structure and Conformation

The molecule will consist of a planar or near-planar phenyl ring. The boronic acid group, -B(OH)₂, is trigonal planar.[8] The dihedral angle between the phenyl ring and the CBO₂ plane is expected to be relatively small, indicating a high degree of coplanarity.[8]

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

A common and defining feature of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers.[8][9] It is highly probable that two molecules of this compound will be linked by a pair of O-H···O hydrogen bonds between their boronic acid groups.[8] These dimeric units are then likely to be further organized into a three-dimensional lattice through other intermolecular interactions, such as C-H···F, C-H···O, and π-π stacking interactions. The presence of the highly electronegative fluorine and trifluoromethyl groups, along with the methoxy group, provides multiple sites for such interactions, which will ultimately dictate the crystal packing.

Caption: Expected hydrogen-bonded dimer of this compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction analysis, researchers can elucidate the precise three-dimensional arrangement of this important molecule. The resulting structural information will be invaluable for understanding its physicochemical properties and for guiding the rational design of new pharmaceuticals and advanced materials.

References

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available from: [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

-

Starynowicz, P., & Thuéry, P. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 743. Available from: [Link]

-

Purification of boronic acids?. Reddit. (2017). Available from: [Link]

-

The Chemistry Shack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available from: [Link]

-

Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2004. Available from: [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]

-

Phenylboronic Acid. PubChem. Available from: [Link]

- Pigeaud, A. (1954). An X-ray Investigation of Phenyl Boric Anhydride. Cornell University.

- Process for purification of boronic acid and its derivatives. Google Patents.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

This compound. AOBChem. Available from: [Link]

-

(3-Fluoro-5-methoxy-4-methylphenyl)boronic acid. PubChem. Available from: [Link]

-

3-Fluoro-5-methoxy-carbonyl-phenylboronic acid. PubChem. Available from: [Link]

-

[3-Fluoro-5-(4-methoxybutoxy)phenyl]boronic acid. PubChem. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]

An In-depth Technical Guide to the Stability of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl, fluoro, and methoxy substituents provide a unique electronic and steric profile, influencing not only its reactivity but also its stability. This guide offers a comprehensive analysis of the factors governing the stability of this reagent, providing researchers with the foundational knowledge required for its effective storage, handling, and deployment in synthetic protocols. We will delve into the principal degradation pathways for boronic acids—protodeboronation, oxidation, and boroxine formation—and analyze how the specific substituents of this molecule modulate its susceptibility to these pathways.

Introduction: The Molecular Context of a Modern Reagent

Phenylboronic acids are indispensable tools in organic chemistry.[1] Their utility, however, is intrinsically linked to their stability. The boronic acid functional group is susceptible to several degradation pathways that can impact reagent purity, reaction stoichiometry, and ultimately, the success of a synthetic campaign. This compound presents a fascinating case study in chemical stability, where the interplay of inductive and resonance effects of its substituents dictates its behavior.

This molecule features a trifluoromethyl group and a fluorine atom, both potent electron-withdrawing groups, which are expected to increase the Lewis acidity of the boron center.[2] Conversely, the methoxy group is an electron-donating group. Understanding the balance of these electronic effects is paramount to predicting and controlling the stability of this reagent.

Fundamental Stability Considerations for Phenylboronic Acids

The stability of any phenylboronic acid, including our target molecule, is primarily influenced by three key degradation pathways:

-

Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This is a common decomposition route, particularly in protic or aqueous media, and its rate is highly dependent on pH and the electronic properties of the organic substituent.[3]

-

Oxidation: Boronic acids can undergo oxidative degradation, a significant concern in biological applications and under aerobic reaction conditions.[4][5] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species.[5]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered boroxine ring (a cyclic trimer).[6] While often a reversible process, it can complicate characterization and stoichiometry.

The following diagram illustrates these primary degradation pathways.

Caption: Primary degradation pathways for phenylboronic acids.

Intrinsic Stability of this compound: An Electronic Perspective

The stability of this compound is a direct consequence of the electronic nature of its substituents.

| Substituent | Position | Electronic Effect | Impact on C-B Bond |

| Trifluoromethyl (-CF3) | 5 | Strong Electron-Withdrawing (Inductive) | Strengthens |

| Fluoro (-F) | 3 | Strong Electron-Withdrawing (Inductive) | Strengthens |

| Methoxy (-OCH3) | 4 | Electron-Donating (Resonance) | Weakens |

The potent electron-withdrawing effects of the trifluoromethyl and fluoro groups decrease the electron density of the aromatic ring. This, in turn, strengthens the carbon-boron bond, making it less susceptible to cleavage.[2] This increased stability against protodeboronation is a significant advantage of this reagent. However, the electron-donating methoxy group at the para position counteracts this effect to some extent. The overall electronic character of the ring remains electron-deficient, favoring enhanced stability compared to unsubstituted phenylboronic acid.

The increased Lewis acidity due to the electron-withdrawing groups can also influence the equilibrium of boroxine formation.[2]

Practical Guidance for Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling protocols are recommended:

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[7] Refrigeration is often recommended.[7] The container should be tightly sealed to prevent moisture absorption and oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

-

Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[7] Wash hands thoroughly after handling.[7]

The following workflow outlines the best practices for handling this reagent from storage to reaction.

Caption: Recommended workflow for handling the boronic acid.

Stability in Suzuki-Miyaura Cross-Coupling Reactions

While generally stable, this compound can undergo degradation under Suzuki-Miyaura reaction conditions. The primary side reaction of concern is homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl.

Factors influencing homocoupling:

-

Palladium Catalyst: The choice of palladium source and ligands is critical. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling over homocoupling.

-

Oxygen: Dissolved oxygen can promote homocoupling. Therefore, rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

-

Base: The choice of base can influence the rate of competing side reactions.

The electron-deficient nature of this compound makes it more susceptible to certain side reactions like homocoupling compared to electron-rich boronic acids.

Analytical Methods for Assessing Stability and Purity

Regular assessment of the purity of this compound is crucial. Several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the boronic acid from its degradation products and confirming its molecular weight.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis.[9]

The following is a general protocol for purity assessment by LC-MS.

Protocol: Purity Assessment by LC-MS

-

Sample Preparation: Dissolve a small amount of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Range: m/z 100-500.

-

-

Data Analysis: Integrate the peak corresponding to the parent ion of this compound and any impurity peaks to determine the purity.

Conclusion

This compound is a valuable synthetic building block whose stability is governed by the interplay of its electron-withdrawing and electron-donating substituents. While inherently more stable than many other boronic acids due to the strengthening of the C-B bond by its fluoro and trifluoromethyl groups, it is not immune to degradation. By understanding the fundamental principles of boronic acid stability and adhering to proper storage, handling, and reaction protocols, researchers can maximize the utility of this important reagent and ensure the reproducibility of their synthetic results.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. Retrieved January 20, 2026.

- Vertex AI Search. (n.d.). Plausible reaction mechanism for oxidation of phenyl boronic acid under...

- Vertex AI Search. (n.d.). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Retrieved January 20, 2026.

- Vertex AI Search. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Retrieved January 20, 2026.

- Vertex AI Search. (n.d.). How to Store Boric Acid | Lab Alley. Retrieved January 20, 2026.

- Vertex AI Search. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Retrieved January 20, 2026.

- Vertex AI Search. (n.d.). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. Retrieved January 20, 2026.

-

PubChem. (n.d.). (3-Fluoro-5-methoxy-4-methylphenyl)boronic acid | C8H10BFO3. Retrieved January 20, 2026, from [Link]

-

KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved January 20, 2026, from [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 20, 2026, from [Link]

- Vertex AI Search. (n.d.). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved January 20, 2026.

-

ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release | Chemistry of Materials. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved January 20, 2026, from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 20, 2026, from [Link]

-

RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods. Retrieved January 20, 2026, from [Link]

- Vertex AI Search. (n.d.).

- ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved January 20, 2026.

-

AOBChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

- Vertex AI Search. (n.d.). How does temperature affect the reactivity of Phenylboronic Acid? - Blog. Retrieved January 20, 2026.

- Vertex AI Search. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved January 20, 2026.

- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved January 20, 2026.

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved January 20, 2026, from [Link]

- ResearchGate. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

-

PMC - NIH. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved January 20, 2026, from [Link]

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- Vertex AI Search. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved January 20, 2026.

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 20, 2026, from [Link]

-

Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Retrieved January 20, 2026, from [Link]

- PMC - PubMed Central. (n.d.).

- ResearchGate. (2016).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. waters.com [waters.com]

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic Acid

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No: 1451391-99-3).[1] As a substituted arylboronic acid, this compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions. However, its unique substitution pattern, featuring fluoro, methoxy, and trifluoromethyl groups, necessitates a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. The properties of this reagent dictate its handling requirements. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can increase the Lewis acidity of the boron atom, influencing both its reactivity and stability.[2][3]

| Identifier | Value | Source |

| Chemical Name | This compound | AOBChem |

| CAS Number | 1451391-99-3 | [1] |

| Molecular Formula | C₈H₇BF₄O₃ | [1] |

| Molecular Weight | 253.95 g/mol (Calculated) | |

| Appearance | Powder/Solid | |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. Understanding these hazards is critical for implementing appropriate safety controls. The primary risks are associated with irritation upon contact or inhalation.[1] The fine particulate nature of the solid compound increases the risk of aerosolization and subsequent inhalation.

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust.[1][4] P280: Wear protective gloves/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |

Arylboronic acids, as a class, have been noted as potentially weakly mutagenic in some microbial assays, warranting their treatment as potential genotoxic impurities (PGIs) in a drug development context until specific toxicological data proves otherwise.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls

The primary engineering control is to minimize exposure. All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area.[7]

-

Chemical Fume Hood: All weighing and transfers of the solid powder, as well as reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[1]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is directly informed by the compound's hazards.[7]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[7] | Protects against dust particles and splashes, addressing the H319 "serious eye irritation" hazard. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, addressing the H315 "skin irritation" hazard. Gloves must be inspected before use and changed immediately if contaminated.[8] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a glovebox.[7] | Prevents inhalation of the fine powder, directly mitigating the H335 "respiratory irritation" hazard. |

Safe Handling and Storage Protocols

Adherence to a strict operational protocol is crucial for both safety and maintaining the compound's quality.

Standard Handling Workflow

The following workflow illustrates the key decision points and actions from receiving the compound to its use in an experiment.

Storage and Stability

Proper storage is critical to prevent degradation. Boronic acids can undergo several decomposition pathways, primarily dehydration to form cyclic boroxine anhydrides, oxidation, and protodeboronation.

-

Temperature: Store in a refrigerator at 2-8°C.[1][8] Cold storage slows the rate of decomposition.

-

Atmosphere: Keep the container tightly sealed to protect from moisture and air.[5][9] For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).[9] The formation of boroximes from arylboronic acids is a dehydration process that can impact reaction stoichiometry and efficiency.[10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][11]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][11]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7][11]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill Response

The appropriate response depends on the scale of the spill.

Sources

- 1. aobchem.com [aobchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. orgsyn.org [orgsyn.org]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid has emerged as a valuable building block for the synthesis of complex organic molecules, particularly in the construction of novel therapeutics.[3] This technical guide provides an in-depth overview of its commercial availability, a plausible synthetic route, comprehensive characterization, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes.

| Property | Information |

| CAS Number | 1451391-99-3[4] |

| Molecular Formula | C8H7BF4O3[4] |

| Purity Levels | Typically >97% |

| Typical Suppliers | AOBChem[4], Alchem Pharmtech[5] |

| Safety Information | Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] |

| Storage Conditions | 2-8°C[4] |

Synthesis of this compound

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is a hypothetical procedure based on analogous transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene

The starting material, 1-fluoro-2-methoxy-3-(trifluoromethyl)benzene, can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent.

-

Materials: 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene (1.0 equiv.) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equiv.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene.

-

Step 2: Synthesis of this compound

The aryl bromide is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

-

Materials: 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Tetrahydrofuran (THF), Hydrochloric acid (HCl).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -70°C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1N HCl until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[6]

-

Characterization

Due to the absence of publicly available analytical data, this section provides predicted and typical characterization data based on the structure of this compound and data from structurally similar compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (400 MHz, DMSO-d6) - Predicted:

-

δ 8.15 (s, 2H, -B(OH)2)

-

δ 7.50-7.60 (m, 2H, Ar-H)

-

δ 4.00 (s, 3H, -OCH3)

-

Rationale: The aromatic protons are expected to appear as multiplets in the downfield region due to the deshielding effects of the electronegative fluorine and trifluoromethyl groups. The methoxy protons will be a sharp singlet around 4.00 ppm. The acidic protons of the boronic acid group will appear as a broad singlet.

-

-

13C NMR (101 MHz, DMSO-d6) - Predicted:

-

δ 160-165 (d, 1JCF)

-

δ 140-145 (q, 2JCF)

-

δ 120-130 (q, 1JCF, -CF3)

-

δ 110-120 (m)

-

δ 60-65 (-OCH3)

-

Rationale: The carbon attached to the fluorine will show a large coupling constant (1JCF). The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. Other aromatic carbons will show smaller couplings to both fluorine and the CF3 group.

-

-

19F NMR (376 MHz, DMSO-d6) - Predicted:

-

δ -60 to -65 (s, -CF3)

-

δ -110 to -120 (m, Ar-F)

-

Rationale: The trifluoromethyl group will appear as a singlet in the typical region for aryl-CF3 groups. The aromatic fluorine will appear as a multiplet due to coupling with the aromatic protons.

-

High-Performance Liquid Chromatography (HPLC):

-

A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The compound is expected to be well-retained and show a sharp, single peak with a purity of >97%.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS):

-

Expected [M-H]-: m/z 237.0

-

Rationale: In negative ion mode, the molecule would readily lose a proton from the boronic acid group.

-

Application in Suzuki-Miyaura Cross-Coupling

The electron-withdrawing nature of the fluoro and trifluoromethyl groups on this compound influences its reactivity in Suzuki-Miyaura cross-coupling reactions. While these groups can decrease the nucleophilicity of the arylboronic acid, they also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex, a key intermediate in the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

-

Materials:

-

Aryl bromide (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Pd(PPh3)4 (0.03 equiv.)

-

Potassium carbonate (K2CO3) (2.0 equiv.)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, Pd(PPh3)4, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reactant 1 (Aryl Bromide) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| 4-Bromoanisole | This compound | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 8 | 85 |

| 1-Bromo-4-nitrobenzene | This compound | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 6 | 92 |

Conclusion

This compound is a commercially available and highly valuable reagent for the synthesis of complex organic molecules. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While specific experimental data for this compound is not widely published, its synthesis and reactivity can be reliably predicted based on established chemical principles. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

(3-Fluoro-4-methoxy-5-methylphenyl)boronic acid | C8H10BFO3 - PubChem. [Link]

-

[3-Fluoro-5-(4-methoxybutoxy)phenyl]boronic acid | C11H16BFO4 - PubChem. [Link]

-

This compound - AOBChem. [Link]

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google P

-

Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aobchem.com [aobchem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Discovery of Novel Trifluoromethylphenylboronic Acids: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. When combined with the synthetic versatility of boronic acids, particularly in palladium-catalyzed cross-coupling reactions, trifluoromethylphenylboronic acids emerge as indispensable building blocks for the construction of complex molecular architectures.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and application of novel trifluoromethylphenylboronic acids. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind protocol choices, and self-validating methodologies to ensure scientific integrity.

Introduction: The Power of Trifluoromethylation in Drug Design

The trifluoromethyl group has earned its place as a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic" in the medicinal chemist's toolkit.[3] Its introduction into a drug candidate can profoundly influence a molecule's properties, often leading to significant improvements in efficacy and pharmacokinetics.[3] These benefits are rooted in several key characteristics of the CF3 group:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3][4] This increased stability often translates to a longer in-vivo half-life and a more predictable pharmacokinetic profile.

-

Increased Lipophilicity: The highly electronegative fluorine atoms render the CF3 group very lipophilic.[3] This property can enhance a drug's ability to cross biological membranes, leading to improved absorption and distribution.[3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing substituent, the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its reactivity and binding interactions.[3][5]

Some notable pharmaceuticals containing the trifluoromethyl group include the HIV reverse transcriptase inhibitor efavirenz (Sustiva), the antidepressant fluoxetine (Prozac), and the nonsteroidal anti-inflammatory drug celecoxib (Celebrex).[6] The strategic placement of this group is often a key factor in the success of these drugs.

Synthetic Pathways to Novel Trifluoromethylphenylboronic Acids

The synthesis of trifluoromethylphenylboronic acids is a critical step in their utilization as building blocks. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][7] This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide is highly versatile and tolerant of a wide range of functional groups.[5][7]

dot graph Suzuki_Miyaura_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Trifluoromethylphenylboronic Acid\n(CF3-Ph-B(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Coupled Product\n(Ar-Ph-CF3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> F [label="Reactant"]; B -> F [label="Reactant"]; C -> F [label="Catalyst"]; D -> F [label="Condition"]; E -> F [label="Condition"]; } केंद Suzuki-Miyaura Coupling Reaction.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Experimental Protocol: Synthesis of a Novel Trifluoromethylphenylboronic Acid

This protocol outlines a general procedure for the synthesis of a trifluoromethylphenylboronic acid derivative via a Miyaura borylation followed by hydrolysis.

Step 1: Miyaura Borylation

-

To a dry, argon-purged flask, add the starting trifluoromethyl-substituted aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (2.0 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Bubble the mixture with argon for 10 minutes to ensure an inert atmosphere.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq) as the catalyst.

-

Heat the reaction mixture at 80-90 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

Step 2: Hydrolysis

-

Add a solution of aqueous hydrochloric acid (2 M) to the reaction mixture.

-

Stir vigorously for 2-4 hours at room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired trifluoromethylphenylboronic acid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, hence the need for an argon-purged system.

-

Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the boronic ester intermediate prematurely.

-

Base: Potassium acetate is a commonly used base that is effective and generally does not cause significant side reactions.

-

Catalyst: Pd(dppf)Cl2 is a robust catalyst suitable for a wide range of aryl bromides.

Characterization of Novel Trifluoromethylphenylboronic Acids

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the newly synthesized compounds.[9]

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Determines the number and types of carbon atoms. |

| ¹⁹F NMR | Confirms the presence and environment of the trifluoromethyl group.[10] |

| ¹¹B NMR | Characterizes the boron center.[10] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups. |

| X-ray Crystallography | Provides the definitive three-dimensional molecular structure in the solid state.[11] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound.[1] |

Applications in Drug Discovery and Beyond

Trifluoromethylphenylboronic acids are versatile building blocks with broad applications, particularly in the pharmaceutical and agrochemical industries.[1][12]

Drug Discovery

These compounds serve as key intermediates in the synthesis of a wide array of biologically active molecules.[2][12] The trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[2] For instance, they are utilized in the development of new treatments for cancer and other diseases.[12]

dot graph Drug_Discovery_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Trifluoromethylphenylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki-Miyaura Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Novel Molecular Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Biological Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Lead Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Drug Candidate", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } केंद Drug Discovery Workflow.

Agrochemicals

The trifluoromethyl moiety can improve the efficacy and persistence of pesticides and herbicides, leading to more effective crop protection solutions.[1]

Materials Science

Trifluoromethylphenylboronic acids are valuable precursors for specialized polymers and functional coatings, imparting enhanced thermal stability and chemical resistance.[1][12] They are also used in the production of organic semiconductors for electronic devices like OLEDs.[12]

Conclusion and Future Perspectives

The discovery and development of novel trifluoromethylphenylboronic acids represent a significant advancement in synthetic and medicinal chemistry. Their unique combination of properties makes them invaluable tools for the creation of new pharmaceuticals, agrochemicals, and advanced materials. As our understanding of the intricate roles of fluorine in molecular design continues to grow, the demand for innovative and efficiently synthesized trifluoromethyl-containing building blocks will undoubtedly increase, paving the way for future discoveries and technological advancements.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

Zahra, J. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5183. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]

-

Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Trifluoromethylphenylboronic Acid in Pharmaceutical Intermediate Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling Reagents: Why 3-(Trifluoromethyl)phenylboronic Acid is a Top Choice for Synthesis. [Link]

-

Ma, L.-X., Shi, Y., Li, J.-L., Yang, B.-H., Yang, Y., Zhou, Z.-X., & Huang, Z.-Y. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-109. [Link]

-

Hreczycho, G., & Leśniak, S. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 834. [Link]

-